(S)-Imazamox
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Description
(S)-Imazamox is a herbicide that is widely used in agriculture to control weeds. It belongs to the group of imidazolinone herbicides and is known for its selective nature, meaning that it only affects certain types of plants and does not harm others. In
Scientific Research Applications
- Researchers have explored its efficacy in managing specific weed species, such as common waterhemp and barnyardgrass .
- Researchers explore its effectiveness in managing invasive aquatic plants like hydrilla and watermilfoil .
Weed Control in Agriculture
Environmental Fate and Residue Studies
Phytotoxicity and Crop Tolerance
Aquatic Weed Management
Nanotechnology Applications
Herbicide Resistance Studies
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of (S)-Imazamox involves the reaction of 2,4-dihydroxy-5-nitrophenylacetic acid with (S)-2-amino-4-methylpentanoic acid in the presence of a coupling agent to form the desired compound.", "Starting Materials": ["2,4-dihydroxy-5-nitrophenylacetic acid", "(S)-2-amino-4-methylpentanoic acid", "Coupling agent"], "Reaction": ["Step 1: Activation of the carboxylic acid group of 2,4-dihydroxy-5-nitrophenylacetic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.", "Step 2: Addition of (S)-2-amino-4-methylpentanoic acid to the activated 2,4-dihydroxy-5-nitrophenylacetic acid in the presence of a base such as triethylamine to form an amide bond.", "Step 3: Purification of the crude product by column chromatography using a suitable solvent system such as ethyl acetate and hexanes to obtain the desired (S)-Imazamox."] } | |
CAS RN |
355838-61-8 |
Product Name |
(S)-Imazamox |
Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.334 |
IUPAC Name |
5-(methoxymethyl)-2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m0/s1 |
InChI Key |
NUPJIGQFXCQJBK-HNNXBMFYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=N1)C2=NC=C(C=C2C(=O)O)COC)C |
synonyms |
5-Methoxymethyl-2-((4S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) Nicotinic Acid; 2-[(4S)-4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic Acid |
Origin of Product |
United States |
Q & A
Q1: The research emphasizes the importance of understanding enantioselectivity in pesticide risk assessment. Why is it crucial to investigate the different enantiomers of chiral herbicides like Imazamox, and what are the potential implications for environmental and human health?
A2: Many pesticides, including Imazamox, are chiral compounds, meaning they exist in two non-superimposable mirror-image forms (enantiomers). Crucially, these enantiomers can exhibit different biological activities. [] Investigating the specific effects of each enantiomer, such as (S)-Imazamox, is essential because:
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